N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions, where a suitable butylamine reacts with a halogenated quinazoline derivative.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, where a suitable thiol reacts with a halogenated intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions, where an appropriate acylating agent reacts with the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-{[4-(methylamino)quinazolin-2-yl]sulfanyl}acetamide
- N-butyl-2-{[4-(ethylamino)quinazolin-2-yl]sulfanyl}acetamide
- N-butyl-2-{[4-(propylamino)quinazolin-2-yl]sulfanyl}acetamide
Uniqueness
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the butylamino group, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-butyl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-3-5-11-19-16(23)13-24-18-21-15-10-8-7-9-14(15)17(22-18)20-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMQEWACLKOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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